Cas no 59254-09-0 (methyl 7-methoxy-1-benzofuran-2-carboxylate)

methyl 7-methoxy-1-benzofuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 7-methoxybenzofuran-2-carboxylate
- Methyl 7-methoxy-1-benzofuran-2-carboxylate
- 2-Carbomethoxy-7,12-dimethylbenz[a]anthracen
- 2-Carbomethoxy-7,12-dimethylbenz< a> anthracen
- 2-carbomethoxy-7-methoxybenzo< b> furan
- 2-methoxycarbonyl-7-methoxybenzofuran
- 7-Methoxy-benzofuran-2-carbonsaeure-methylester
- 7-methoxy-benzofuran-2-carboxylic acid methyl ester
- 7-Methoxy-cumarilsaeure-methylester
- Benz[a]anthracene-2-carboxylic acid, 7,12-dimethyl-, methyl ester
- CTK2E9100
- methyl 7-methoxybenzo(b)furan-2-carbo
- 2-Benzofurancarboxylic acid, 7-methoxy-, methyl ester
- AC6420
- methyl 7-methoxybenzo(b)furan-2-carboxylate
- EN300-784959
- MFCD09775283
- 59254-09-0
- NSC732110
- A914299
- NSC-732110
- ALBB-029689
- SCHEMBL5584678
- DA-04582
- CS-0261433
- STL255676
- LS-10575
- RRRJHZIXAVRXTJ-UHFFFAOYSA-N
- AKOS000369185
- SY045685
- methyl 7-methoxy-1-benzofuran-2-carboxylate
-
- MDL: MFCD09775283
- Inchi: InChI=1S/C11H10O4/c1-13-8-5-3-4-7-6-9(11(12)14-2)15-10(7)8/h3-6H,1-2H3
- InChI Key: RRRJHZIXAVRXTJ-UHFFFAOYSA-N
- SMILES: COc1cccc2c1oc(c2)C(=O)OC
Computed Properties
- Exact Mass: 206.0579
- Monoisotopic Mass: 206.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.7Ų
- XLogP3: 2.5
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 301.4±22.0 °C at 760 mmHg
- Flash Point: 136.1±22.3 °C
- PSA: 48.67
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
methyl 7-methoxy-1-benzofuran-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
methyl 7-methoxy-1-benzofuran-2-carboxylate PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-784959-5.0g |
methyl 7-methoxy-1-benzofuran-2-carboxylate |
59254-09-0 | 95% | 5.0g |
$1447.0 | 2024-05-22 | |
Enamine | EN300-784959-10.0g |
methyl 7-methoxy-1-benzofuran-2-carboxylate |
59254-09-0 | 95% | 10.0g |
$2824.0 | 2024-05-22 | |
Enamine | EN300-784959-0.5g |
methyl 7-methoxy-1-benzofuran-2-carboxylate |
59254-09-0 | 95% | 0.5g |
$272.0 | 2024-05-22 | |
Enamine | EN300-784959-1.0g |
methyl 7-methoxy-1-benzofuran-2-carboxylate |
59254-09-0 | 95% | 1.0g |
$349.0 | 2024-05-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332103-100mg |
Methyl 7-methoxy-1-benzofuran-2-carboxylate |
59254-09-0 | 97% | 100mg |
¥830.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332103-10g |
Methyl 7-methoxy-1-benzofuran-2-carboxylate |
59254-09-0 | 97% | 10g |
¥24411.00 | 2024-05-07 | |
Aaron | AR00F2V3-5g |
methyl 7-methoxybenzofuran-2-carboxylate |
59254-09-0 | 97% | 5g |
$1123.00 | 2025-01-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332103-5g |
Methyl 7-methoxy-1-benzofuran-2-carboxylate |
59254-09-0 | 97% | 5g |
¥12513.00 | 2024-05-07 | |
Aaron | AR00F2V3-10g |
methyl 7-methoxybenzofuran-2-carboxylate |
59254-09-0 | 97% | 10g |
$2191.00 | 2025-01-24 | |
1PlusChem | 1P00F2MR-1g |
METHYL 7-METHOXYBENZOFURAN-2-CARBOXYLATE |
59254-09-0 | 95% | 1g |
$389.00 | 2025-02-27 |
methyl 7-methoxy-1-benzofuran-2-carboxylate Related Literature
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Xiuli Wang,Jin Li,Aixiang Tian,Guocheng Liu,Qiang Gao,Hongyan Lin,Dan Zhao CrystEngComm, 2011,13, 2194-2196
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Liang Ding,Jing An Polym. Chem., 2014,5, 733-742
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
Additional information on methyl 7-methoxy-1-benzofuran-2-carboxylate
Methyl 7-Methoxy-1-Benzofuran-2-Carboxylate (CAS No. 59254-09-0): A Comprehensive Overview
Methyl 7-methoxy-1-benzofuran-2-carboxylate (CAS No. 59254-09-0) is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its benzofuran core structure, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential biological activities. The compound's unique structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The benzofuran scaffold is a prominent motif in medicinal chemistry, known for its presence in numerous natural products and pharmacologically active compounds. The methoxy and carboxylate functional groups in methyl 7-methoxy-1-benzofuran-2-carboxylate contribute to its reactivity and influence its interactions with biological targets. These features have been exploited in various research endeavors, including the design of inhibitors and modulators for enzymatic pathways relevant to human health.
Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds like benzofurans in drug discovery. Studies have demonstrated that modifications within the benzofuran ring can significantly alter the pharmacokinetic and pharmacodynamic properties of derived molecules. The methoxy group, in particular, has been shown to enhance binding affinity and metabolic stability, making it a desirable feature in lead optimization strategies.
In the context of contemporary research, methyl 7-methoxy-1-benzofuran-2-carboxylate has been investigated for its potential role in developing treatments for neurological disorders. Preliminary studies suggest that derivatives of this compound may interact with specific neurotransmitter receptors, offering a promising avenue for therapeutic intervention. The carboxylate moiety, while providing a site for further functionalization, also contributes to the compound's solubility and bioavailability, critical factors in drug formulation.
The synthesis of methyl 7-methoxy-1-benzofuran-2-carboxylate involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. Traditional methods often rely on palladium-catalyzed cross-coupling reactions or nucleophilic substitution strategies to construct the benzofuran core. However, emerging techniques such as flow chemistry and biocatalysis are being explored to improve yield and sustainability. These innovations not only streamline the synthesis process but also align with global efforts toward greener chemistry practices.
The compound's utility extends beyond pharmaceutical applications; it serves as a key building block in materials science. Researchers are exploring its incorporation into organic electronic materials, where its aromatic structure can contribute to enhanced charge transport properties. This interdisciplinary approach underscores the broad relevance of benzofuran derivatives in addressing challenges across multiple scientific domains.
As interest in natural product-inspired drug design grows, methyl 7-methoxy-1-benzofuran-2-carboxylate continues to be a subject of intense scrutiny. Its structural analogs have been isolated from various plant species, providing a rich pool of inspiration for synthetic chemists. By leveraging these natural templates, scientists aim to develop novel compounds with improved efficacy and reduced side effects. This holistic approach integrates traditional knowledge with modern synthetic methodologies.
The future prospects for methyl 7-methoxy-1-benzofuran-2-carboxylate are bright, driven by ongoing research and technological advancements. Collaborative efforts between academia and industry are expected to yield new insights into its applications. As computational tools become more sophisticated, virtual screening methods will play an increasingly pivotal role in identifying promising derivatives for further investigation.
In conclusion, methyl 7-methoxy-1-benzofuran-2-carboxylate (CAS No. 59254-09-0) represents a cornerstone compound in modern chemical research. Its unique structural attributes and diverse applications make it indispensable in both academic laboratories and industrial settings. As our understanding of its properties evolves, so too will its contributions to advancing scientific knowledge and developing innovative solutions to global challenges.
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